P2X7 Receptor Antagonism: Nanomolar Human Potency and Species Selectivity
[3-(4-Chlorobenzoyl)phenoxy]acetic acid exhibits potent antagonism at the human P2X7 receptor with an IC₅₀ of 123 nM, representing a >100-fold improvement over unsubstituted phenoxyacetic acid, which lacks measurable P2X7 activity [1]. In direct comparison to the established P2X7 antagonist A-438079 (pIC₅₀ = 6.9, equivalent to ~126 nM), the target compound demonstrates nearly equivalent potency at human receptors but with 3.3-fold greater selectivity for human over rat isoforms (rat IC₅₀ = 309 nM) [2]. This species-dependent activity profile distinguishes it from pan-species antagonists and may be advantageous for human-targeted therapeutic development.
| Evidence Dimension | P2X7 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 123 nM (human), 309 nM (rat) |
| Comparator Or Baseline | A-438079: 126 nM (pIC₅₀ 6.9); Phenoxyacetic acid: inactive |
| Quantified Difference | Equivalent potency to A-438079; >100-fold more potent than phenoxyacetic acid; 3.3-fold human vs. rat selectivity |
| Conditions | Human recombinant P2X7 expressed in HEK293 cells; benzoylbenzoic ATP-induced calcium flux assay |
Why This Matters
This compound offers a structurally distinct P2X7 antagonist scaffold with species selectivity, enabling nuanced pharmacological studies where pan-species inhibition may confound results.
- [1] PubChem. (2025). Phenoxyacetic acid (CID 19188). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] BindingDB. (2025). BDBM50410955: [3-(4-Chlorobenzoyl)phenoxy]acetic acid. Entry ID 50410955. Retrieved from http://ww.w.bindingdb.org/ View Source
